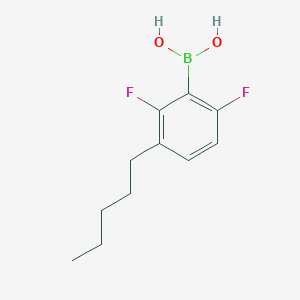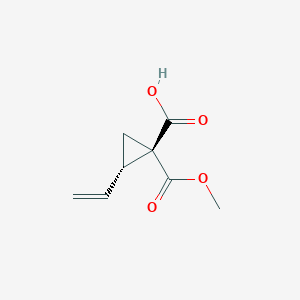
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both a methoxycarbonyl group and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl ester with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the methoxycarbonyl group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration with borane (BH3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Aplicaciones Científicas De Investigación
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(1R-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropane-1,1-dicarboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Vinylcyclopropane: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is unique due to the presence of both a vinyl group and a methoxycarbonyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Propiedades
Número CAS |
159700-59-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
(1S,2S)-2-ethenyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10)/t5-,8+/m1/s1 |
Clave InChI |
APPHGUPLONDBFA-XRGYYRRGSA-N |
SMILES isomérico |
COC(=O)[C@]1(C[C@H]1C=C)C(=O)O |
SMILES canónico |
COC(=O)C1(CC1C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


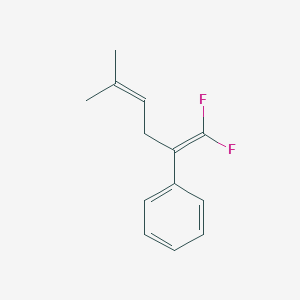


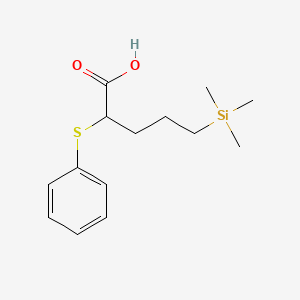

![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)


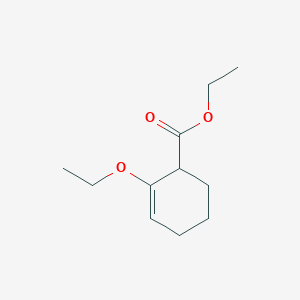
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)



